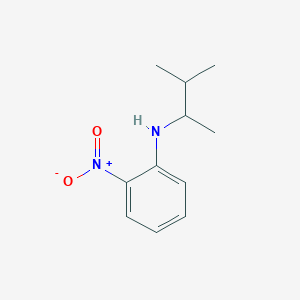
N-(3-methylbutan-2-yl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-甲基丁烷-2-基)-2-硝基苯胺是一种有机化合物,属于硝基苯胺类。它以硝基 (-NO2) 连接到苯胺环,以及氮原子上的 3-甲基丁烷-2-基取代基为特征。
准备方法
合成路线和反应条件
N-(3-甲基丁烷-2-基)-2-硝基苯胺的合成通常涉及苯胺衍生物的硝化,然后进行烷基化。一种常见的方法是硝化 2-硝基苯胺,然后通过烷基化反应引入 3-甲基丁烷-2-基。反应条件通常涉及使用强酸,如硝化用的硫酸和烷基化步骤中的烷基卤化物。
工业生产方法
在工业环境中,N-(3-甲基丁烷-2-基)-2-硝基苯胺的生产可能涉及连续流动工艺,以确保高产率和纯度。使用催化剂和优化的反应条件可以提高合成的效率。工业方法通常侧重于可扩展性和成本效益,采用大型反应器和自动化系统。
化学反应分析
反应类型
N-(3-甲基丁烷-2-基)-2-硝基苯胺经历各种化学反应,包括:
氧化: 硝基可以在强氧化条件下进一步氧化。
还原: 硝基可以使用还原剂,如在催化剂存在下的氢气,还原为胺基。
取代: 芳环可以进行亲电取代反应,例如卤化或硝化。
常用试剂和条件
氧化: 强氧化剂,如高锰酸钾或三氧化铬。
还原: 使用钯碳的催化氢化或使用硼氢化钠的化学还原。
取代: 在路易斯酸催化剂存在下,使用卤素(例如氯或溴)进行卤化。
形成的主要产物
氧化: 形成亚硝基或硝基衍生物。
还原: 形成 N-(3-甲基丁烷-2-基)-2-氨基苯。
取代: 形成卤代硝基苯胺衍生物。
科学研究应用
N-(3-甲基丁烷-2-基)-2-硝基苯胺在科学研究中有多种应用:
化学: 用作合成更复杂有机化合物的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在用途,特别是在设计具有特定生物靶点的分子方面。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
N-(3-甲基丁烷-2-基)-2-硝基苯胺的作用机制涉及其与特定分子靶标的相互作用。硝基可以被还原形成与细胞成分相互作用的反应性中间体。这些相互作用会导致酶的抑制或细胞过程的破坏,从而导致其生物活性。
相似化合物的比较
类似化合物
2-硝基苯胺: 缺乏 3-甲基丁烷-2-基取代基,使其疏水性更低。
N-(3-甲基丁烷-2-基)-4-硝基苯胺: 结构相似,但硝基位于苯胺环上的不同位置。
N-(3-甲基丁烷-2-基)-2-氨基苯: N-(3-甲基丁烷-2-基)-2-硝基苯胺的还原形式。
独特性
N-(3-甲基丁烷-2-基)-2-硝基苯胺由于硝基和 3-甲基丁烷-2-基取代基的特定位置而具有独特性。这种独特的结构赋予了不同的化学和生物性质,使其成为各种应用中的一种有价值的化合物。
生物活性
N-(3-methylbutan-2-yl)-2-nitroaniline is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound, with the chemical formula C11H16N2O2, features a nitro group (−NO2) that significantly influences its biological activity. The presence of this functional group is known to affect the compound's pharmacokinetics and pharmacodynamics, often enhancing its interaction with biological targets.
The biological activity of nitro compounds like this compound is largely attributed to the following mechanisms:
- Reduction of Nitro Group : The nitro group can undergo enzymatic reduction to form reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with nucleophilic sites in proteins, leading to enzyme inhibition or cellular damage .
- Antimicrobial Activity : Nitro compounds are commonly utilized for their antimicrobial properties. For instance, they can disrupt bacterial DNA through the formation of covalent bonds with DNA after reduction, leading to cell death .
- Anti-inflammatory Effects : Some studies suggest that nitrated compounds exhibit anti-inflammatory properties by modulating signaling pathways and inhibiting pro-inflammatory cytokines .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related nitro compounds:
Antimicrobial Activity
In a study examining various nitro compounds, this compound was tested against common pathogens. The compound demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects in vitro. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
N-(3-methylbutan-2-yl)-2-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8(2)9(3)12-10-6-4-5-7-11(10)13(14)15/h4-9,12H,1-3H3 |
InChI 键 |
HBPSTNGDALJIPE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NC1=CC=CC=C1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















